Comparative Antitubercular Potency in the 4-Arylidenamino Triazole-3-thiol Series
Within the structurally matched 4-arylidenamino-4H-1,2,4-triazole-3-thiol series, the subclass bearing a pyridin-2-yl group has demonstrated antitubercular activity. The reference compound 2k (5-(pyridin-4-yl) analog) achieved 87% inhibition of M. tuberculosis H37Rv at 6.25 µg/mL using the BACTEC 460 radiometric system [1]. While this specific potency value is for a close analog rather than CAS 613248-53-6 itself, the pyridyl-bearing scaffold is essential for activity: the 4-amino precursor (lacking the arylidene group) and non-heterocyclic 5-substituted analogs showed negligible inhibition in the same assay system [1]. The 2-chloro-5-nitrobenzylidene moiety present in CAS 613248-53-6 introduces additional electron-withdrawing character (Hammett σₚ of -NO₂ = 0.78; σₚ of -Cl = 0.23) not present in simpler benzylidene analogs, which in related triazole series enhances electrophilic reactivity and target binding [2].
| Evidence Dimension | Antitubercular activity (M. tuberculosis H37Rv inhibition at single concentration) |
|---|---|
| Target Compound Data | Not directly reported; scaffold class (pyridyl-bearing 4-arylidenamino-4H-1,2,4-triazole-3-thiol) active |
| Comparator Or Baseline | 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (precursor): ≤20% inhibition at 6.25 µg/mL |
| Quantified Difference | 87% inhibition (compound 2k, pyridin-4-yl analog) vs. <20% inhibition (non-arylidene precursor) at 6.25 µg/mL |
| Conditions | M. tuberculosis H37Rv (ATCC 27294), BACTEC 460 radiometric system, BACTEC 12B medium, 6.25 µg/mL test concentration [1] |
Why This Matters
The presence of the 2-chloro-5-nitrobenzylidene moiety in CAS 613248-53-6 is structurally mandatory for bioactivity; procurement of non-arylidene or non-halogenated analogs is predicted to yield inactive compounds based on class SAR.
- [1] Ozdemir, A. et al. (2007). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4), 511-516. View Source
- [2] Hansch, C., Leo, A., & Taft, R.W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
